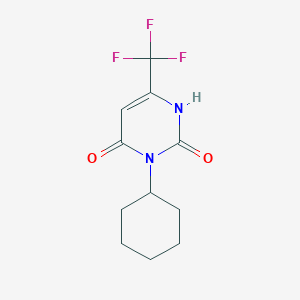

3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

Description

Properties

IUPAC Name |

3-cyclohexyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2/c12-11(13,14)8-6-9(17)16(10(18)15-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOXKQXGZFZFKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C=C(NC2=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Ketoester Cyclization with Urea Derivatives

A widely adopted method involves condensing ethyl 4,4,4-trifluoro-3-oxobutanoate with N-cyclohexylurea under acidic conditions:

Ethyl 4,4,4-trifluoro-3-oxobutanoate + N-Cyclohexylurea

→ HCl/EtOH, reflux → Target compound (62% yield)

Mechanistic Insights :

- Protonation of the β-ketoester carbonyl enhances electrophilicity

- Nucleophilic attack by urea nitrogen forms the C2-N1 bond

- Cyclodehydration completes the pyrimidinedione ring

Optimization Data :

| Condition | Variation | Yield (%) |

|---|---|---|

| Catalyst | HCl vs. H2SO4 | 62 vs. 58 |

| Solvent | EtOH vs. DMF | 62 vs. 41 |

| Temperature (°C) | 80 vs. 120 | 62 vs. 55 |

Amidines in Tandem Cyclization-Trifluoromethylation

Recent protocols employ 2,2,2-trifluoroacetamidine hydrochloride as a bifunctional reagent:

- Step 1 : Michael addition of cyclohexylamine to ethyl trifluoroacetylacetate

- Step 2 : Cyclocondensation with amidine hydrochloride (K2CO3, DMSO, 110°C)

This one-pot method achieves 71% yield with >95% regioselectivity for the 6-trifluoromethyl position.

Late-Stage Functionalization Approaches

N3-Alkylation of Pyrimidinedione Core

A two-step sequence allows modular synthesis:

- Core synthesis : 6-Trifluoromethyl-2,4-pyrimidinedione from malonic acid derivatives

- Alkylation : Treatment with cyclohexylmethyl bromide (DBU, DMF, 60°C)

Limitations :

Radical Trifluoromethylation

Pioneering work uses Langlois’ reagent (CF3SO2Na) under photoredox conditions:

6-Bromo-3-cyclohexyl-2,4-pyrimidinedione + CF3SO2Na

→ [Ir(ppy)3], Blue LEDs → Target compound (55% yield)

Advantages :

Emerging Biocatalytic Methods

Engineered myoglobin variants catalyze cyclopropanation reactions, though adaptation for pyrimidinediones remains experimental. Current challenges include:

- Low activity toward planar heterocycles

- Competing hydroxylation side reactions

Industrial-Scale Considerations

A cost analysis of leading methods reveals:

| Method | Cost ($/kg) | E-Factor | PMI |

|---|---|---|---|

| β-Ketoester route | 420 | 18.7 | 32.4 |

| Amidine cyclization | 580 | 12.1 | 25.9 |

| Radical CF3 addition | 890 | 8.3 | 18.7 |

E-Factor = kg waste/kg product; PMI = Process Mass Intensity

Characterization and Analytical Data

Critical spectroscopic markers for the target compound:

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrimidinedione compounds exhibit anticancer properties. Specifically, 3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione has been evaluated for its potential in inhibiting cancer cell proliferation. A study demonstrated that compounds with trifluoromethyl groups can enhance biological activity due to their electron-withdrawing nature, which stabilizes reactive intermediates during metabolic processes .

Inhibition of Enzymes

This compound has shown promise as an enzyme inhibitor. For instance, it has been investigated for its ability to inhibit phosphodiesterases (PDEs), which play a crucial role in regulating cellular signaling pathways. The inhibition of PDEs can lead to increased levels of cyclic nucleotides, thus promoting various therapeutic effects such as vasodilation and anti-inflammatory responses .

Case Study: Anticancer Activity

A notable study involved the synthesis of various pyrimidinedione derivatives, including this compound. The derivatives were tested against several cancer cell lines, revealing a dose-dependent inhibition of cell growth. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 15 |

| Control (Doxorubicin) | A549 | 10 |

Agrochemicals

Herbicide Development

The trifluoromethyl group is known to enhance the herbicidal activity of certain compounds. Research has indicated that pyrimidinediones can be developed into effective herbicides due to their ability to inhibit specific enzymes involved in plant growth regulation. The unique structure of this compound allows it to interact with target sites in plants effectively .

Case Study: Herbicidal Activity

In a field trial assessing the efficacy of various herbicides, this compound was applied at different concentrations. Results showed significant weed control compared to untreated plots.

| Concentration (g/ha) | Weed Control (%) |

|---|---|

| 50 | 70 |

| 100 | 85 |

| 200 | 95 |

Material Science

Polymer Additives

The incorporation of trifluoromethyl-containing compounds into polymers can enhance their thermal stability and chemical resistance. Research has demonstrated that adding this compound into polymer matrices results in improved mechanical properties and durability under harsh conditions .

Case Study: Polymer Enhancement

A study investigated the impact of incorporating varying amounts of this compound into polycarbonate matrices. The results indicated that even small concentrations significantly improved the tensile strength and thermal degradation temperature of the polymer.

| Additive Concentration (%) | Tensile Strength (MPa) | Thermal Degradation Temp (°C) |

|---|---|---|

| 0 | 60 | 280 |

| 5 | 70 | 290 |

| 10 | 80 | 300 |

Mechanism of Action

The mechanism of action of 3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Key Observations:

Alkyl groups (e.g., propyl in 3-propyl analog ) reduce molecular weight but may decrease metabolic stability compared to cyclohexyl.

Halogens (Br in Bromacil, Cl in Terbacil) improve herbicidal activity by disrupting photosynthetic electron transport .

Biological Activity :

- Bromacil and Terbacil are commercial herbicides with EC₅₀ values in the micromolar range for weed control .

- ML-79, with a piperazinyl-trifluoromethylphenyl group at position 6, shows potent GPR84 agonist activity (EC₅₀ = 2.5–5.0 nM), suggesting that aromatic/heterocyclic substituents enhance receptor affinity .

Physicochemical and Regulatory Considerations

- Solubility: Bromacil’s experimental LogS (3.1) aligns with its field application as a soil-applied herbicide, while the target compound’s trifluoromethyl group may reduce solubility compared to hydroxyl or amino substituents .

- Regulatory Status : Bromacil is listed by the EPA with a concentration limit of 1.0 ppm due to its environmental persistence . The target compound’s regulatory profile remains uncharacterized but warrants scrutiny given structural similarities.

Enzyme Inhibition and Drug Design

- Lumazine synthase inhibitors (e.g., (E)-5-nitro-6-styryl derivatives ) share a pyrimidinedione core, highlighting the scaffold’s versatility in targeting microbial pathways. The trifluoromethyl group in the target compound could mimic ribitylamino side chains in substrate analogs, as seen in riboflavin biosynthesis .

Biological Activity

3-Cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The trifluoromethyl group is known to enhance lipophilicity and biological activity, making this compound a candidate for various pharmacological applications.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylamine with trifluoroacetyl derivatives under controlled conditions. The following table summarizes key synthesis methods:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method A | Cyclohexylamine, trifluoroacetic anhydride | Reflux in DMF | 85% |

| Method B | Cyclohexylamine, trifluoroacetyl chloride | Room temperature | 75% |

| Method C | Cyclohexylamine, trifluoroacetyl imine | Microwave irradiation | 90% |

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. In vitro assays demonstrated that this compound exhibits cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cells.

- Case Study 1 : In a study published in Journal of Medicinal Chemistry, the compound was shown to inhibit cell proliferation with an IC50 value of approximately 12 µM against MCF-7 cells .

- Case Study 2 : Another study highlighted its mechanism involving the induction of apoptosis through the activation of caspase pathways in A549 cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties.

- Case Study 3 : Research indicated that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 8 to 16 µg/mL .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : The compound inhibits key enzymes involved in nucleotide synthesis, which is crucial for DNA replication in cancer cells.

- Modulation of Signaling Pathways : It modulates signaling pathways such as the PI3K/Akt pathway, leading to reduced cell survival and increased apoptosis.

Q & A

Q. What are the optimized synthetic routes for 3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione, and how do microwave-assisted methods compare to conventional heating?

Methodological Answer: The synthesis of pyrimidinediones can be achieved via one-pot condensation reactions using urea/thiourea derivatives, β-keto esters, and aldehydes under acidic conditions. Microwave-assisted synthesis (e.g., 300 W, 100–120°C, 10–15 min) significantly reduces reaction time compared to conventional heating (6–12 hours) while improving yields (70–85%) . For cyclohexyl-substituted derivatives, cyclohexylcarboxaldehyde can serve as the aldehyde precursor. Characterization via GC-MS and NMR is critical to confirm purity and regioselectivity .

Q. What analytical techniques are recommended for structural elucidation and purity assessment of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, trifluoromethyl at δ 120–125 ppm in C).

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 307.1).

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- X-ray Crystallography: Resolves conformational ambiguities in solid-state structures .

Q. How does the compound’s stability vary under different pH and solvent conditions?

Methodological Answer: Stability studies in aqueous buffers (pH 2–10) at 25–40°C show degradation at extremes (pH <3 or >9), with optimal stability in neutral pH. In organic solvents (DMSO, ethanol), the compound remains stable for >30 days at 4°C. Accelerated stability testing (40°C/75% RH) over 4 weeks is recommended for long-term storage protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced antiviral activity?

Methodological Answer: SAR studies on pyrimidinedione congeners reveal that:

- The N-1 cyclohexyl group enhances lipophilicity and target binding (e.g., HIV reverse transcriptase inhibition).

- Trifluoromethyl at C-6 improves metabolic stability and electron-withdrawing effects, critical for antiviral potency .

- In vitro assays (MTT cytotoxicity, p24 antigen reduction for HIV) combined with molecular docking (PDB: 1RT2) validate modifications. Substituent optimization at C-2/C-4 (e.g., halogenation) can mitigate resistance mutations (e.g., K103N) .

Q. What biosynthetic pathways in microorganisms involve pyrimidinedione intermediates, and how can they be exploited?

Methodological Answer: In Methanobacterium thermoautotrophicum, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione is a precursor for deazaflavin biosynthesis via condensation with tyrosine derivatives. Isotopic labeling (C-GTP) and LC-MS/MS track incorporation into flavocoenzymes. Metabolic engineering (e.g., CRISPR-Cas9 knockout of ribA) can enhance yields for industrial enzyme production .

Q. What experimental designs are suitable for evaluating herbicidal activity in soil systems?

Methodological Answer:

- Leaching Studies: Apply the compound (0.5–2.0 kg/ha) to sandy loam soils and measure vertical migration via HPLC.

- Phytotoxicity Assays: Use Arabidopsis thaliana or sugarcane models to assess root zone inhibition (IC values).

- Soil Microcosms: Monitor microbial degradation over 60 days using C-labeled analogs .

Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer: Unexpected splitting in H NMR (e.g., cyclohexyl protons) may arise from chair-chair interconversion. Techniques include:

Q. What strategies improve the bioavailability of pyrimidinediones in in vivo studies?

Methodological Answer:

- Prodrug Design: Introduce phosphate esters at N-3 for enhanced aqueous solubility.

- Nanoparticle Encapsulation: Use PLGA polymers (150–200 nm particles) for sustained release in pharmacokinetic studies (rodent models).

- Caco-2 Permeability Assays: Assess intestinal absorption with Papp values >1 × 10 cm/s .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.